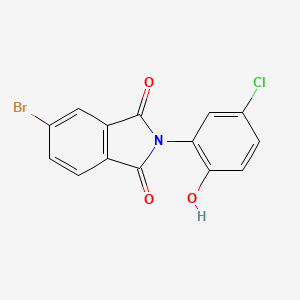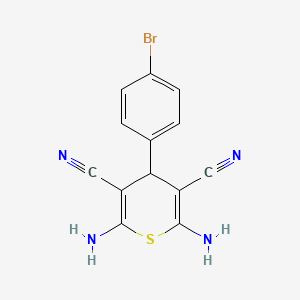
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as ADP-ribosylation factor 1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide involves the inhibition of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamidetion factor 1, which is a small GTPase that regulates various cellular processes, including vesicle trafficking, cytoskeletal organization, and signal transduction. By inhibiting this protein, N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide is its specificity towards N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamidetion factor 1, which allows for targeted modulation of cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide. One potential direction is the exploration of its therapeutic potential in various diseases, including cancer and neurological disorders. Another direction is the development of more soluble analogs of this compound, which can improve its efficacy and ease of use in lab experiments. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide and its potential interactions with other cellular proteins and pathways.
Métodos De Síntesis
The synthesis of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. It has been shown to inhibit the activity of N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamidetion factor 1, which is involved in the regulation of intracellular trafficking and signaling pathways. By inhibiting this protein, N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide has the potential to modulate cellular processes and provide therapeutic benefits.
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-8-9-17(2)21(14-16)26-15-22(25)24-20-12-10-19(11-13-20)23-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULPWWDLOADLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(3-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5836076.png)

![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5836085.png)

![N-(4-iodophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B5836098.png)
![2-(2'-methyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidene)-N-phenylacetamide](/img/structure/B5836110.png)
![2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B5836115.png)

![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5836137.png)